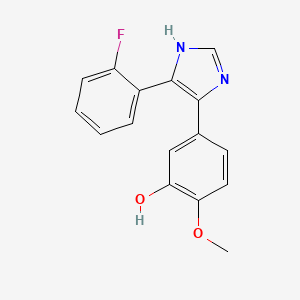
5-(4-(2-Fluorophenyl)-1H-imidazol-5-yl)-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-(2-Fluorophenyl)-1H-imidazol-5-yl)-2-methoxyphenol is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(2-Fluorophenyl)-1H-imidazol-5-yl)-2-methoxyphenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment of the Methoxyphenol Moiety: The methoxyphenol group can be attached through an etherification reaction using a suitable phenol derivative and a methoxy group donor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-(4-(2-Fluorophenyl)-1H-imidazol-5-yl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
科学研究应用
5-(4-(2-Fluorophenyl)-1H-imidazol-5-yl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(4-(2-Fluorophenyl)-1H-imidazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the methoxyphenol moiety can contribute to its overall stability and bioavailability.
相似化合物的比较
Similar Compounds
5-(2-Fluorophenyl)-1H-imidazole: Lacks the methoxyphenol group, which may affect its biological activity.
2-Methoxyphenol: Lacks the imidazole and fluorophenyl groups, resulting in different chemical properties.
4-(2-Fluorophenyl)-1H-imidazole: Similar structure but different substitution pattern, leading to variations in activity.
Uniqueness
5-(4-(2-Fluorophenyl)-1H-imidazol-5-yl)-2-methoxyphenol is unique due to the combination of its fluorophenyl, imidazole, and methoxyphenol groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C16H13FN2O2 |
|---|---|
分子量 |
284.28 g/mol |
IUPAC 名称 |
5-[5-(2-fluorophenyl)-1H-imidazol-4-yl]-2-methoxyphenol |
InChI |
InChI=1S/C16H13FN2O2/c1-21-14-7-6-10(8-13(14)20)15-16(19-9-18-15)11-4-2-3-5-12(11)17/h2-9,20H,1H3,(H,18,19) |
InChI 键 |
HJEMDIMQLYOISK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=C(NC=N2)C3=CC=CC=C3F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


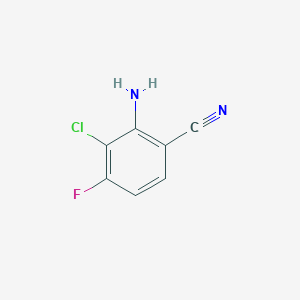
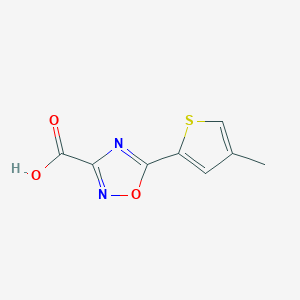
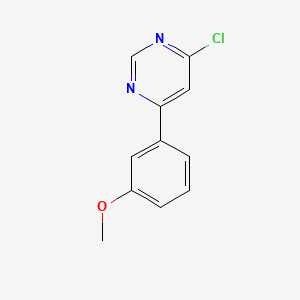
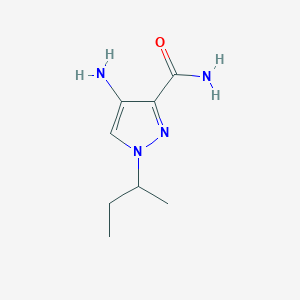

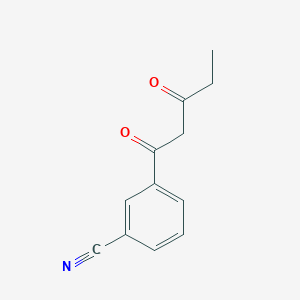
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13063397.png)
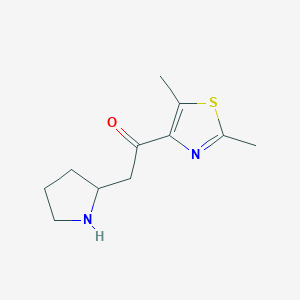
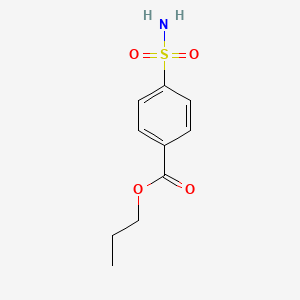

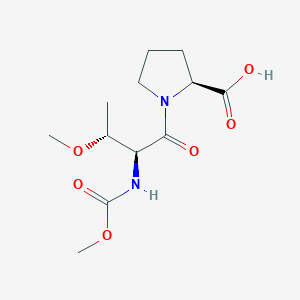
![5-Cyclopropyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13063420.png)


